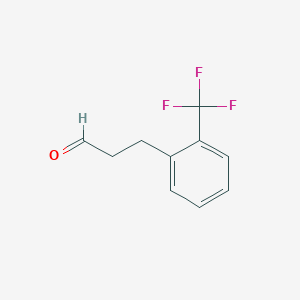

3-(2-(Trifluoromethyl)phenyl)propanal

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

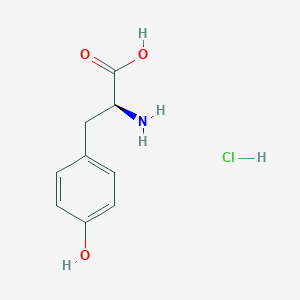

The compound 3-(2-(Trifluoromethyl)phenyl)propanal is a fluorinated organic molecule that is part of a broader class of compounds characterized by the presence of a trifluoromethyl group attached to a phenyl ring. This structural motif is common in materials science, organic synthesis, and medicinal chemistry due to the unique properties imparted by the trifluoromethyl group, such as increased lipophilicity and metabolic stability.

Synthesis Analysis

The synthesis of compounds related to 3-(2-(Trifluoromethyl)phenyl)propanal involves various strategies. For instance, 1-[3-(Trifluoromethyl)phenyl]-2-propanone was synthesized from 1-bromo-3-(trifluoromethyl)benzene using a Grignard reaction followed by oxidation, achieving an overall yield of 82.5% under optimized conditions . Similarly, 3,3,3-Trifluoro-N'-(3-trifluoromethylphenyl)-1,2-propanediamine was prepared through the reaction of 2-diazo-1,1,1-trifluoro-3-nitropropane with 3-aminobenzotrifluoride and subsequent reduction of the nitro group . These methods demonstrate the versatility and reactivity of trifluoromethylphenyl-containing compounds in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of related trifluoromethylphenyl compounds has been elucidated using various techniques. For example, the crystal structure of 1-phenyl-3-trifluoromethyl-1,3-propanedionatobis(triphenylphosphite)rhodium(I) was determined by single-crystal X-ray diffraction, revealing significant differences in Rh-P bond lengths due to the trans influence of adjacent oxygen atoms . Additionally, the structure of (Z)-3-Phenyl-2-(trifluoromethyl)prop-2-enoic acid was confirmed to be a hydrogen-bonded dimer with different conformations for the carbonyl and hydroxyl O atoms in relation to the trifluoromethyl group .

Chemical Reactions Analysis

The reactivity of trifluoromethylphenyl compounds is highlighted by their participation in various chemical reactions. The compound 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile underwent a click reaction with sugar azide to form a triazole ring, demonstrating the potential for bioconjugation and the synthesis of novel materials . Furthermore, the protolytic and complexation properties of 3,3,3-Trifluoro-N'-(3-trifluoromethylphenyl)-1,2-propanediamine and its derivatives were studied, showing selective complexation with transition metals like Cu2+ .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylphenyl compounds are influenced by the presence of the trifluoromethyl group. For instance, fluorinated polyimides derived from a diamine monomer containing a 3,5-bis(trifluoromethyl)phenyl group exhibited good solubility in polar organic solvents, high thermal stability, and excellent mechanical properties . The steric and electronic stabilization provided by the 2,4,6-tris(trifluoromethyl)phenyl substituent is another example of how the trifluoromethyl group can enhance the stability of low-coordinated main-group derivatives .

Wissenschaftliche Forschungsanwendungen

Antitubercular Drug Design

Trifluoromethyl substituents are significant in antitubercular drug design due to their ability to enhance pharmacodynamic and pharmacokinetic properties. The incorporation of a trifluoromethyl group into antitubercular agents has been shown to improve their potency and drug-likeness. This substitution can lead to better lipophilicity and, consequently, improved drug efficacy and reduced side effects (Thomas, 1969).

Flavor Compounds in Foods

Branched aldehydes, including structures similar to "3-(2-(Trifluoromethyl)phenyl)propanal", play a crucial role in the flavor of many food products. Understanding the metabolic pathways for the production and breakdown of these compounds can help in controlling the formation of desired flavor profiles in both fermented and non-fermented food products (Smit, Engels, & Smit, 2009).

Anticancer Agents

The structural versatility offered by the trifluoromethyl group, similar to those in cinnamic acid derivatives, has been exploited in designing anticancer agents. These compounds have shown potential in various studies, indicating the importance of trifluoromethyl groups in medicinal chemistry for developing novel anticancer therapies (De, Baltas, & Bedos-Belval, 2011).

Photoreactive Probes in Structural Biology

Compounds featuring trifluoromethyl groups are utilized in photoaffinity labeling for structural biology research. They serve as photoreactive probes to study biological membranes, protein interactions, and the organization of biological systems, offering a method to explore the structure and function of biomolecules in detail (Vodovozova, 2007).

Green Chemistry and Environmental Sustainability

The trifluoromethyl group's inclusion in molecules also extends to applications in green chemistry, where it contributes to the development of environmentally benign reaction processes. This includes fluoroalkylation reactions in aqueous media, highlighting the role of such substituents in enhancing the efficiency and sustainability of chemical reactions (Song et al., 2018).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[2-(trifluoromethyl)phenyl]propanal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c11-10(12,13)9-6-2-1-4-8(9)5-3-7-14/h1-2,4,6-7H,3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZQTKJIALSFQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625346 |

Source

|

| Record name | 3-[2-(Trifluoromethyl)phenyl]propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(Trifluoromethyl)phenyl)propanal | |

CAS RN |

376641-58-6 |

Source

|

| Record name | 3-[2-(Trifluoromethyl)phenyl]propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide](/img/structure/B105358.png)